4-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid
Description
4-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the fourth position and two methoxy groups at the third and fourth positions on the phenyl ring
Properties
IUPAC Name |
4-chloro-2-(3,4-dimethoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-6-3-9(7-14(13)20-2)12-8-10(16)4-5-11(12)15(17)18/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPNWBZZABVXIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690850 | |
| Record name | 5-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-07-1 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 5-chloro-3′,4′-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261926-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various substituted benzoic acids.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(3,4-dimethoxyphenyl)benzoic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 4-chloro-2-(3,4-dimethoxyphenyl)benzaldehyde or 4-chloro-2-(3,4-dimethoxyphenyl)benzoic acid.
Reduction: Formation of 2-(3,4-dimethoxyphenyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways would require further investigation through experimental studies.
Comparison with Similar Compounds
4-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid can be compared with other similar compounds, such as:
2-Chloro-3,4-dimethoxybenzoic acid: Lacks the additional phenyl ring, which may result in different chemical and biological properties.
4-Chloro-2-(3,4-dimethoxyphenyl)benzaldehyde: Contains an aldehyde group instead of a carboxylic acid group, leading to different reactivity and applications.
2-(3,4-Dimethoxyphenyl)benzoic acid:
The uniqueness of 4-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
